

# ranolazine administration with food absorption considerations

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## Compound Focus: Norazine

CAS No.: 3004-71-5

Cat. No.: S3353457

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## Administration & Food Interaction Summary

The table below summarizes the key quantitative data and official recommendations regarding ranolazine administration and food interactions.

Parameter	Summary of Findings	Key Citations
Effect of Food	No clinically important effect on the rate (Cmax) or extent (AUC) of absorption.	[1] [2] [3]
Official Recommendation	"Administer orally without regard to meals." But "take it the same way every time."	[4] [2] [5]
Major Food Interaction	<b>Avoid grapefruit and grapefruit juice.</b> Inhibits CYP3A, increasing ranolazine plasma levels and risk of QT prolongation.	[4] [6] [2]
Time to Peak Concentration (Tmax)	2 to 6 hours (average 3-5 hours) for extended-release formulations.	[1] [3] [5]
Absolute Bioavailability	Ranges from 35% to 50% for the extended-release tablet.	[7] [3]

## Key Considerations for Experimental Design

When planning studies involving ranolazine, consider the following scientific and regulatory points:

- **Mechanism of Food Independence:** The absorption profile of ranolazine is not significantly altered by food due to its properties as a substrate of P-glycoprotein (P-gp) and extensive metabolism by CYP3A4 in the gut and liver [1] [3]. This minimizes the impact of dietary fats and digestive processes on its bioavailability.
- **Critical Drug Interaction Pathway:** The major interaction with grapefruit is due to potent inhibition of the **cytochrome P450 3A4 (CYP3A4) enzyme** in the intestinal wall [6] [2]. This inhibition increases the systemic exposure to ranolazine, elevating the risk of dose-related adverse effects, particularly **QT interval prolongation** [4] [5].
- **Dosage Form Integrity:** Ranolazine must be administered as an **extended-release tablet** that is swallowed whole, not crushed, broken, or chewed [4] [5]. Any compromise to the tablet's integrity will alter the release profile and invalidate pharmacokinetic data.

## Experimental Protocol: Assessing the Effect of Food on Ranolazine Bioavailability

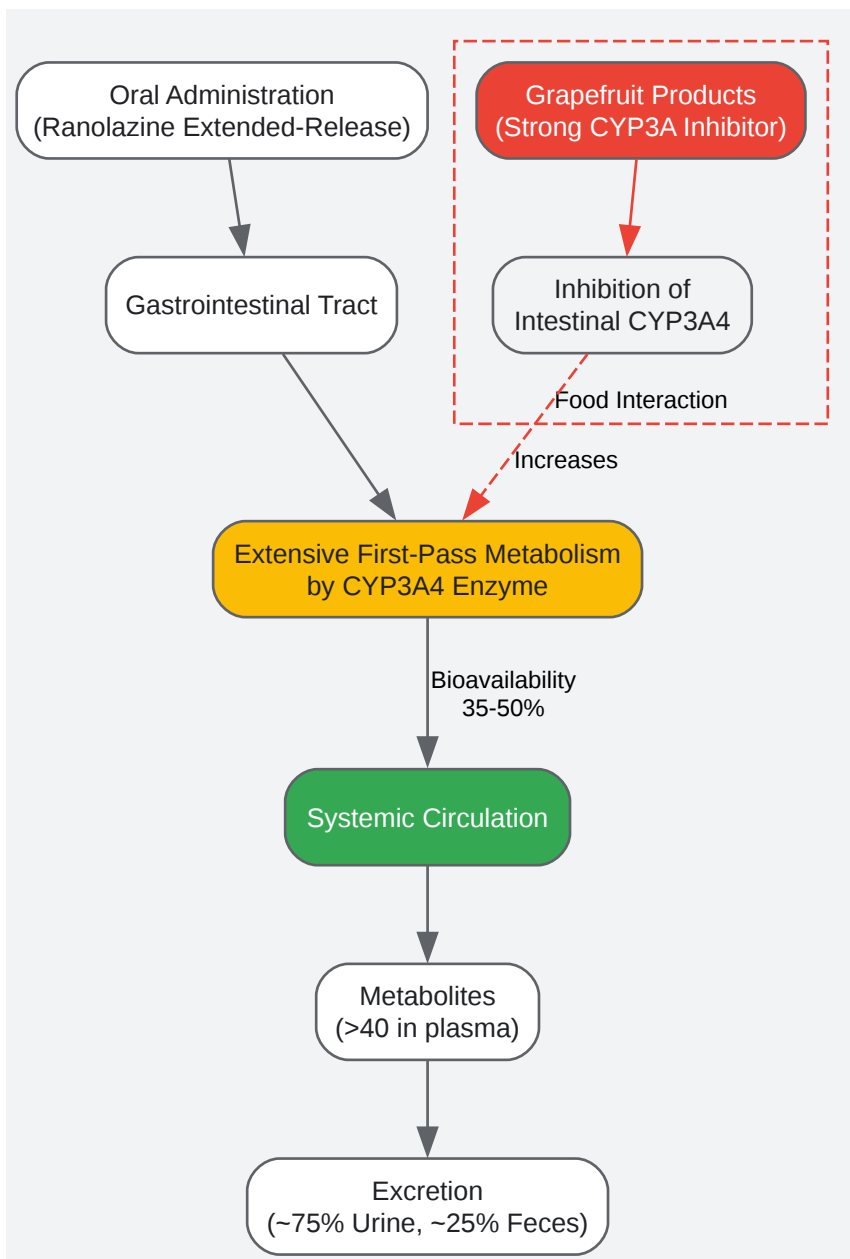
This standard methodology can be used to validate the food effect in a research setting.

- **Study Design:** A randomized, open-label, single-dose, two-treatment, two-period, crossover study in a suitable animal model or human volunteers.
- **Treatment Arms:**
  - **Treatment A (Fasted):** Administer a single dose of ranolazine (e.g., 500 mg extended-release tablet) after an overnight fast of at least 10 hours. Fasting continues for 4 hours post-dose.
  - **Treatment B (Fed):** Administer the same dose within 30 minutes of starting a standardized, high-fat, high-calorie meal (e.g., FDA-recommended protocol).
- **Blood Sampling:** Collect serial blood samples pre-dose and at specified intervals post-dose (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, 16, 24, and 36 hours) to characterize the full pharmacokinetic profile.
- **Bioanalytical Method:** Use a validated method (e.g., LC-MS/MS) to determine plasma concentrations of ranolazine.
- **Pharmacokinetic Analysis:** Calculate key parameters for both treatments, including:
  - **C<sub>max</sub>:** Maximum observed plasma concentration.
  - **T<sub>max</sub>:** Time to reach C<sub>max</sub>.
  - **AUC<sub>0-t</sub>:** Area under the plasma concentration-time curve from zero to the last measurable time point.
  - **AUC<sub>0-∞</sub>:** Area under the curve extrapolated to infinity.

- **Statistical Analysis:** Perform an analysis of variance (ANOVA) on the log-transformed C<sub>max</sub> and AUC values. The absence of a food effect is typically concluded if the 90% confidence interval for the ratio (Fed/Fasted) of the geometric means for these parameters falls entirely within the bioequivalence range of 80.00% to 125.00%.

## Metabolic Pathway & Food Interaction Diagram

The following diagram illustrates the metabolic pathway of ranolazine and the site of the critical food interaction.



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## Frequently Asked Questions (FAQs) for Technical Support

**Q1: Our study protocol requires fasting. Can we administer ranolazine to fasted subjects? A1:** Yes. Official prescribing information states ranolazine can be taken "with or without food" [2] [5]. For consistency in clinical trials, administering it after an overnight fast is acceptable and should not impact absorption.

**Q2: Why is grapefruit a contraindication while other CYP3A4 inhibitors like diltiazem only require a dose reduction? A2:** The interaction is a matter of potency. Grapefruit juice contains compounds that are **potent (strong) inhibitors** of intestinal CYP3A4, leading to a significant and unpredictable increase in ranolazine exposure [4] [2]. Drugs like diltiazem are **moderate inhibitors**, and the risk can be managed by limiting the ranolazine dose to 500 mg twice daily [5].

**Q3: A subject in our trial accidentally chewed the extended-release tablet. How does this impact data collection? A3:** Chewing the tablet compromises the extended-release mechanism, leading to rapid and complete dose dumping. This will result in:

- A sharply higher C<sub>max</sub> and lower T<sub>max</sub>.
- A significantly altered AUC.
- Potentially, an increased incidence of adverse effects like dizziness and nausea. The pharmacokinetic data from this dosing event should be excluded from analysis, and the subject should be monitored for adverse events.

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## References

1. : Uses, Interactions, Mechanism of Action | DrugBank Online Ranolazine [go.drugbank.com]

2. Monograph for Professionals - Drugs.com Ranolazine [drugs.com]
3. Razine: Dosages and Ingredients | Full Prescribing... | MIMS Philippines [mims.com]
4. ER Tablets: Package Insert / Prescribing Info Ranolazine [drugs.com]
5. These highlights do not include all the information needed to use... [dailymed.nlm.nih.gov]
6. Ranexa and Alcohol/ Food - Drugs.com Interactions [drugs.com]
7. - Wikipedia Ranolazine [en.wikipedia.org]

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